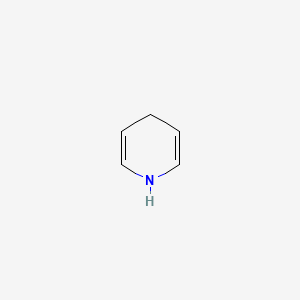

1,4-Dihydropyridine

Beschreibung

Eigenschaften

IUPAC Name |

1,4-dihydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-2-4-6-5-3-1/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGDWRXWKFWCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274185 | |

| Record name | 1,4-Dihydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3337-17-5, 27790-75-6 | |

| Record name | 1,4-Dihydropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3337-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027790756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dihydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIHYDROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M8K3P6I89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 1,4-Dihydropyridine Calcium Channel Blockers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydropyridines (DHPs) are a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina.[1][2] Their therapeutic efficacy stems from their potent and selective blockade of L-type voltage-gated calcium channels (LTCCs), which are critical for regulating calcium influx into smooth and cardiac muscle cells.[1][3][4] This guide provides a comprehensive overview of the molecular mechanism of action of 1,4-DHP calcium channel blockers, details key experimental protocols used in their study, and presents quantitative data and visual models to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action

The primary molecular target of 1,4-DHPs is the α1 subunit of the L-type calcium channel, which forms the central pore for calcium ion conduction.[5][6] These channels are voltage-dependent, meaning they open and close in response to changes in the electrical potential across the cell membrane.[5][7]

State-Dependent Binding: A crucial aspect of the DHP mechanism is their state-dependent binding.[8] DHP antagonists exhibit a significantly higher affinity for the open or inactivated states of the LTCC compared to the closed (resting) state.[5][8] This means that in depolarized tissues, where the channels are more frequently in the open or inactivated conformation, the blocking effect of DHPs is more pronounced. This property contributes to their vascular selectivity, as smooth muscle cells in blood vessels have a more depolarized resting membrane potential than cardiac muscle cells.[9]

Allosteric Modulation: Upon binding to their specific receptor site on the α1 subunit, 1,4-DHPs induce a conformational change in the channel protein.[10] This allosteric modulation stabilizes the channel in a non-conducting state, thereby inhibiting the influx of calcium ions.[8] The binding site for DHPs is located within a hydrophobic pocket formed by amino acid residues in the transmembrane segments S6 of domain III (IIIS6) and S6 of domain IV (IVS6).[5][11] Key residues involved in forming this pocket and interacting with DHP molecules include Phe1129, Ile1173, Phe1176, Met1177, and Met1509.[11]

Structural Basis of Action: The 1,4-dihydropyridine ring forms the core scaffold for this class of drugs.[1] The specific substituents on this ring determine the compound's activity as either an antagonist (blocker) or an agonist (activator).[8][12] For antagonists, the bulky substituents are thought to physically or allosterically obstruct the ion permeation pathway, preventing calcium from passing through.

Quantitative Data on this compound Binding and Potency

The affinity and potency of various 1,4-DHP calcium channel blockers have been extensively characterized. The following tables summarize key quantitative data from radioligand binding assays and functional studies.

Table 1: Binding Affinities (Kd) and Inhibitory Concentrations (IC50) of Common this compound Antagonists

| Compound | Preparation | Radioligand | Kd (nM) | IC50 (nM) | Reference |

| Nifedipine | Rat Heart Membranes | (+)-[3H]PN 200-110 | - | 5.4 | [9] |

| Nitrendipine | Rat Brain | (+)-[3H]PN 200-110 | 0.2-0.4 | - | |

| Amlodipine | Rat Cardiac Membranes | [3H]Nitrendipine | 3.3 | - | |

| Nisoldipine | Rabbit Skeletal Muscle | [3H]Nitrendipine | 0.2 | - | |

| Felodipine | Rat Brain | [3H]Nitrendipine | 0.2 | - |

Table 2: Voltage-Dependence of this compound Antagonist Binding

| Compound | Cell Type | KD (polarized) (nM) | KD (depolarized) (nM) | Ratio (polarized/depolarized) | Reference |

| Nifedipine | Neonatal Rat Ventricular Myocytes | - | - | 77 | [9] |

| 3-methoxy nifedipine analog | Neonatal Rat Ventricular Myocytes | - | - | 2.9 | [9] |

Key Experimental Protocols

The elucidation of the mechanism of action of 1,4-DHPs has been heavily reliant on two primary experimental techniques: patch-clamp electrophysiology and radioligand binding assays.

Patch-Clamp Electrophysiology

This powerful technique allows for the direct measurement of ion channel activity in real-time.[13][14]

Objective: To characterize the effects of 1,4-DHPs on the gating properties (opening, closing, inactivation) and conductance of single L-type calcium channels or the macroscopic currents from a whole cell.[15][16]

Detailed Methodology (Whole-Cell Configuration): [13][16]

-

Cell Preparation: Isolate single cells (e.g., cardiomyocytes, vascular smooth muscle cells) or use cultured cell lines expressing the L-type calcium channel of interest.

-

Pipette Fabrication: Pull glass micropipettes to a fine tip (resistance of 2-5 MΩ) using a micropipette puller.

-

Pipette Filling: Fill the micropipette with an internal solution containing the appropriate ions (e.g., Cs+ to block K+ channels) and a calcium chelator (e.g., EGTA) to control intracellular calcium concentration.

-

Gigaohm Seal Formation: Under a microscope, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[13]

-

Whole-Cell Access: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the entire cell.[13]

-

Voltage Clamp and Recording: Use a patch-clamp amplifier to clamp the membrane potential at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to activate the L-type calcium channels.[15] Record the resulting inward calcium currents in the absence and presence of various concentrations of the 1,4-DHP compound.

-

Data Analysis: Analyze the recorded currents to determine the dose-dependent block of the calcium current, and to study the effects of the drug on the voltage-dependence of channel activation and inactivation.

Radioligand Binding Assays

These assays are the gold standard for quantifying the affinity of a drug for its receptor.[17][18]

Objective: To determine the binding affinity (Kd) and the density of binding sites (Bmax) for a 1,4-DHP on its receptor in a given tissue or cell preparation.[17][18]

Detailed Methodology (Competitive Binding Assay): [17]

-

Membrane Preparation: Homogenize the tissue of interest (e.g., rat brain, cardiac muscle) in a suitable buffer and centrifuge to isolate a membrane fraction rich in L-type calcium channels.

-

Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled 1,4-DHP (e.g., (+)-[3H]PN 200-110) and a range of concentrations of the unlabeled test compound.[17][19]

-

Incubation: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.[20]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value (an indicator of the affinity of the competitor for the receptor) using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway of L-type Calcium Channel Activation

Caption: L-type calcium channel activation pathway.

Mechanism of Action of this compound Blockers

Caption: State-dependent binding and blockade by 1,4-DHPs.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The mechanism of action of this compound calcium channel blockers is a well-defined process involving state-dependent, allosteric modulation of the L-type calcium channel. Their high affinity for the open and inactivated states of the channel contributes to their therapeutic efficacy and vascular selectivity. The experimental protocols of patch-clamp electrophysiology and radioligand binding assays have been instrumental in characterizing these interactions at a molecular level. A thorough understanding of this mechanism is paramount for the rational design and development of new and improved calcium channel blockers with enhanced selectivity and fewer side effects. This guide provides the foundational knowledge and technical details to support ongoing research and drug discovery efforts in this critical area of cardiovascular pharmacology.

References

- 1. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. buzzrx.com [buzzrx.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanisms of modulation of voltage-dependent calcium channels by G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stork: Novel mechanism of voltage-dependent gating in L-type calcium channels [storkapp.me]

- 8. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacologic and radioligand binding studies of 1,4-dihydropyridines in rat cardiac and vascular preparations: stereoselectivity and voltage dependence of antagonist and activator interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium channel blockers caught in the act at atomic level | EurekAlert! [eurekalert.org]

- 11. Binding mechanisms of this compound derivatives to L-type calcium channel Cav1.2: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 14. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]

- 15. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 19. Structure-activity relationships of receptor binding of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

The Hantzsch Synthesis of 1,4-Dihydropyridines: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch synthesis, a cornerstone of heterocyclic chemistry for over a century, remains a highly relevant and versatile method for the preparation of 1,4-dihydropyridines (1,4-DHPs). These scaffolds are of paramount importance in medicinal chemistry, most notably as the core structure of several blockbuster calcium channel blockers like nifedipine, amlodipine, and felodipine. This technical guide provides an in-depth exploration of the Hantzsch synthesis, focusing on its mechanism, key intermediates, and practical experimental considerations.

Core Principles and Reaction Overview

The classical Hantzsch synthesis is a one-pot, multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[1][2] The reaction proceeds to form a 1,4-dihydropyridine ring system. The initial product, a Hantzsch ester, can be subsequently oxidized to the corresponding pyridine derivative, with the driving force being the formation of a stable aromatic ring.[1]

The general reaction scheme is as follows:

Reactants:

-

An aldehyde (aliphatic or aromatic)

-

Two equivalents of a β-ketoester (e.g., ethyl acetoacetate, methyl acetoacetate)

-

A nitrogen source (e.g., ammonia, ammonium acetate)

Product:

-

A this compound derivative

The versatility of the Hantzsch synthesis allows for the introduction of a wide variety of substituents on the 1,4-DHP ring by simply changing the starting aldehyde and β-ketoester.

The Reaction Mechanism and Key Intermediates

The precise mechanism of the Hantzsch synthesis has been the subject of extensive investigation, and it is generally accepted that multiple reaction pathways can operate depending on the specific reactants and conditions employed.[1][3] However, the most widely accepted mechanism involves the initial formation of two key intermediates: an α,β-unsaturated carbonyl compound and an enamine.

Step 1: Formation of the Knoevenagel Condensation Product

One equivalent of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound (a chalcone-type intermediate).[4][5]

Step 2: Formation of the Enamine

The second equivalent of the β-ketoester reacts with the nitrogen source (ammonia or its equivalent) to form a β-enamino ester.[2][4][5]

Step 3: Michael Addition

The enamine then acts as a nucleophile and attacks the α,β-unsaturated carbonyl compound via a Michael addition. This step forms a larger, acyclic intermediate.[6]

Step 4: Cyclization and Dehydration

The final steps involve an intramolecular cyclization followed by dehydration to yield the this compound ring.

The following diagram illustrates this predominant mechanistic pathway:

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. scispace.com [scispace.com]

- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02436B [pubs.rsc.org]

Spectroscopic Characterization of Novel 1,4-Dihydropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydropyridines (1,4-DHPs) represent a critical class of heterocyclic compounds with significant pharmacological importance.[1][2] Renowned primarily as L-type calcium channel blockers, they are cornerstone therapeutics in the management of cardiovascular diseases such as hypertension and angina.[3][4] The biological activity of 1,4-DHP derivatives is intrinsically linked to their molecular structure, including the nature and position of substituents on the dihydropyridine ring.[5][6] Consequently, the precise and unambiguous structural elucidation of novel 1,4-DHP derivatives is paramount for drug discovery and development. This technical guide provides an in-depth overview of the core spectroscopic techniques employed for the characterization of these compounds, complete with representative data and standardized experimental protocols.

Core Spectroscopic Techniques

The structural confirmation of newly synthesized 1,4-DHP derivatives relies on a synergistic application of several spectroscopic methods. Each technique provides unique and complementary pieces of the structural puzzle, which, when combined, allow for a complete and accurate assignment. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.[1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of 1,4-DHP derivatives. Both ¹H and ¹³C NMR are routinely employed to provide detailed information about the molecule's connectivity and stereochemistry.[6]

Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key characteristic signals for the 1,4-DHP core are summarized below.

Table 1: Typical ¹H NMR Chemical Shifts for 1,4-Dihydropyridine Derivatives

| Proton Assignment | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| NH (DHP Ring) | 5.5 - 9.2 | Singlet (broad) | Position is solvent-dependent; higher δ in DMSO-d₆ (~8.7-9.2 ppm), lower in CDCl₃ (~6.5-8.0 ppm).[5][7] |

| C4-H | 4.6 - 5.2 | Singlet | A key singlet identifying the proton at the C4 position.[5][7] |

| C2, C6 -CH₃ | 2.2 - 2.4 | Singlet | Appears as a singlet for the two equivalent methyl groups at C2 and C6.[3][5] |

| Ester -OCH₂ CH₃ | 3.9 - 4.3 | Quartet | Methylene protons of the ethyl ester groups commonly found at C3 and C5. |

| Ester -OCH₂CH₃ | 1.1 - 1.4 | Triplet | Methyl protons of the ethyl ester groups.[3] |

| Aryl Protons (at C4) | 7.0 - 8.5 | Multiplet/dd/d | Signals depend on the substitution pattern of the aryl ring.[5] |

Carbon NMR is used to determine the number of non-equivalent carbons and to identify the carbon skeleton. The use of techniques like DEPT, HMQC, and HMBC can further aid in the unequivocal assignment of all carbon signals.[5]

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon Assignment | Chemical Shift (δ) Range (ppm) | Notes |

| C 2, C 6 | 145 - 148 | Quaternary carbons of the DHP ring.[5] |

| C 3, C 5 | 99 - 104 | Quaternary carbons, appear at a lower field than typical olefinic carbons.[5][8] |

| C 4 | 36 - 42 | Tertiary carbon of the DHP ring.[5] |

| C =O (Ester) | 166 - 168 | Carbonyl carbons from the ester groups at C3 and C5.[9] |

| C 2, C 6 -C H₃ | 18 - 20 | Methyl carbons attached to the DHP ring. |

| Ester -OC H₂CH₃ | 59 - 63 | Methylene carbons of the ethyl ester groups. |

| Ester -OCH₂C H₃ | 14 - 15 | Methyl carbons of the ethyl ester groups. |

-

Sample Preparation : Dissolve approximately 30 mg of the purified 1,4-DHP derivative in 0.7 mL of a deuterated solvent (commonly CDCl₃ or DMSO-d₆) in a standard 5-mm NMR tube.[5]

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation : Record spectra on a 300 MHz or higher field NMR spectrometer (e.g., Bruker AVANCE-300).[3][5]

-

¹H NMR Acquisition : Acquire spectra at 298 K. Typical parameters include a 30° pulse width, a spectral width of 4.5 kHz, an acquisition time of 1.8 s, and a relaxation delay of 1 s.[5]

-

¹³C NMR Acquisition : Acquire spectra using a spectral width of 20 kHz, a 30° pulse width, and an acquisition time of 1.7 s.[5]

-

2D NMR (if needed) : For complex structures, run 2D NMR experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method used to identify the presence of specific functional groups in a molecule. The 1,4-DHP core and its common substituents have characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Wavenumber (ν) Range (cm⁻¹) | Notes |

| N-H (DHP Ring) | Stretching | 3320 - 3420 | A sharp to medium peak indicating the secondary amine in the ring.[3][7] |

| C-H (Aromatic) | Stretching | 3020 - 3100 | Absorption from the C4-aryl substituent.[7] |

| C-H (Aliphatic) | Stretching | 2900 - 2990 | Signals from methyl and methylene groups.[3][7] |

| C=O (Ester) | Stretching | 1660 - 1765 | A very strong, sharp absorption band, characteristic of the ester carbonyl groups.[3][7] |

| C=C (DHP Ring) | Stretching | 1620 - 1650 | Absorption from the double bonds within the dihydropyridine ring. |

| C-O (Ester) | Stretching | 1090 - 1300 | Strong C-O stretching vibrations from the ester groups. |

-

Sample Preparation : Prepare a solid sample by mixing a small amount of the 1,4-DHP derivative with dry potassium bromide (KBr) powder and pressing it into a thin, transparent pellet.

-

Instrumentation : Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrophotometer (e.g., PerkinElmer or Shimadzu).[4][7]

-

Data Acquisition : Scan the sample over the range of 4000-400 cm⁻¹.[4] The instrument software will plot transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. Electrospray Ionization (ESI) and Atmospheric Pressure Photoionization (APPI) are common techniques used for 1,4-DHPs.[10]

Table 4: Common Mass Spectrometry Data for this compound Derivatives

| Ion Type | Ionization Mode | Description |

| [M+H]⁺ | ESI (Positive) | The protonated molecular ion, which confirms the molecular weight. This is often the base peak.[10] |

| [M-H]⁻ | APPI (Negative) | The deprotonated molecular ion, often observed with high intensity in APPI.[10] |

| Fragmentation Ions | ESI/APPI | Common fragments include the loss of alcohol from the ester groups or cleavage related to the C4 substituent.[10][11] |

-

Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Use a mass spectrometer equipped with an ESI or APPI source (e.g., Joel JMS D-300 or an LC-MS system).[7][12]

-

Data Acquisition : Infuse the sample solution into the ion source. Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-1000 amu). For detailed structural analysis, perform tandem MS (MS/MS) experiments on the molecular ion to study its fragmentation pathways.[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The 1,4-DHP ring is a chromophore that exhibits characteristic absorption maxima.

Table 5: Typical UV-Vis Absorption Data for this compound Derivatives

| Wavelength (λₘₐₓ) Range (nm) | Solvent | Description |

| 230 - 250 | Methanol/Ethanol | Corresponds to π → π* transitions within the conjugated system. |

| 330 - 380 | Methanol/Ethanol | A broad absorption band, also corresponding to π → π* transitions. The exact position is sensitive to the substituents on the ring.[13][14] |

-

Sample Preparation : Prepare a dilute solution of the 1,4-DHP derivative in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) to an absorbance value below 1.5.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition : Use a quartz cuvette to hold the sample. Record the absorption spectrum over a wavelength range of 200-600 nm, using the pure solvent as a reference. The wavelength of maximum absorbance (λₘₐₓ) is recorded.[15]

Integrated Analysis and Workflow

The characterization of a novel this compound is a systematic process. It begins with synthesis and purification, followed by a suite of spectroscopic analyses. The data from each technique are then integrated to propose and confirm the final chemical structure.

References

- 1. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijrcs.org [ijrcs.org]

- 4. wjpmr.com [wjpmr.com]

- 5. scielo.br [scielo.br]

- 6. Intramolecular hydrogen bonds in this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticonvulsant Activity of a New Series of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Negative ion mass spectra of dihydropyridine calcium-channel blockers [pubmed.ncbi.nlm.nih.gov]

- 12. ias.ac.in [ias.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. Photophysics and photochemical studies of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 1,4-Dihydropyridine Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1,4-dihydropyridine (1,4-DHP) analogues. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document delves into the critical structural modifications of the 1,4-DHP scaffold and their impact on a range of biological activities, including calcium channel modulation, anticancer, and antihypertensive effects. The guide presents quantitative data in structured tables for comparative analysis, details key experimental protocols, and utilizes visualizations to illustrate fundamental concepts and workflows.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound ring is a core structural motif in a variety of biologically active compounds.[1] Derivatives of this scaffold are particularly well-known as L-type calcium channel blockers, which are clinically used for the management of cardiovascular conditions such as hypertension and angina.[2][3] The versatility of the 1,4-DHP core allows for substitutions at various positions, leading to a diverse pharmacological profile that extends beyond calcium channel blockade to include anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3][4]

The archetypal synthesis of 1,4-dihydropyridines is the Hantzsch synthesis, a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[5][6][7] This method's simplicity and efficiency have made it a cornerstone in the generation of extensive libraries of 1,4-DHP analogues for SAR studies.

Below is a diagram illustrating the core structure of this compound and the key positions for substitution that dictate its biological activity.

Caption: General structure of the this compound ring indicating key substitution points.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,4-DHP analogues is highly dependent on the nature and position of the substituents on the dihydropyridine ring. The following sections summarize the key SAR findings for different therapeutic areas.

The primary therapeutic application of 1,4-DHPs is as L-type calcium channel blockers. The SAR for this activity is well-established:

-

C4 Position: An aryl group, typically a substituted phenyl ring, at the C4 position is crucial for activity. Electron-withdrawing groups on this phenyl ring, particularly at the ortho or meta positions, generally enhance antagonist activity.[8]

-

C3 and C5 Positions: Ester groups at these positions are important for activity. The nature of the ester influences potency and duration of action. Asymmetrical esters at C3 and C5 can lead to improved tissue selectivity.

-

C2 and C6 Positions: Small alkyl groups, such as methyl groups, are generally preferred at these positions.

-

N1 Position: An unsubstituted N1 position (N-H) is generally required for optimal calcium channel blocking activity.

The following table summarizes the calcium channel blocking activity of selected this compound analogues.

| Compound | R4-Substituent | C3/C5-Substituents | Activity (pEC50) | Reference |

| Nifedipine | 2-Nitrophenyl | Dimethyl ester | 7.48 ± 0.05 | [9] |

| Compound 5 | 3-Nitrophenyl | Methyl ester, 5-phenylcarbamoyl | 6.46 ± 0.07 | [9][10] |

| Compound 6 | 3-Nitrophenyl | Ethyl ester, 5-phenylcarbamoyl | 6.35 ± 0.10 | [9][10] |

| Verapamil (Reference) | - | - | 6.97 ± 0.15 | [9][10] |

Note: pEC50 is the negative logarithm of the half maximal effective concentration.

Recent studies have highlighted the potential of 1,4-DHP derivatives as anticancer agents. The SAR for anticancer activity can differ significantly from that for calcium channel blockade.

-

C4-Aryl Substituents: The nature and position of substituents on the C4-aryl ring play a critical role. For instance, compounds with a 4-bromophenyl or 3-fluorophenyl group have shown notable cytotoxicity.[11]

-

C3 and C5 Substituents: Modifications at these positions, such as the introduction of carbamoyl or triazole moieties, can lead to potent antiproliferative activity.[4][12]

-

N1 Substitution: Unlike calcium channel blockers, N1-substituted analogues can exhibit significant anticancer activity.

The following table presents the in vitro anticancer activity of several this compound analogues against various cancer cell lines.

| Compound | C4-Substituent | Cell Line | IC50 (µM) | Reference |

| 13ad' | Not specified | Caco-2 | 0.63 ± 0.05 | [4] |

| 13ab' | Not specified | Caco-2 | 1.39 ± 0.04 | [4] |

| 7a | 4-Aryl | MOLT-4 | 17.4 ± 2.0 | [12] |

| 7d | 4-Aryl | MCF-7 | 28.5 ± 3.5 | [12] |

| B1 | 4-Substituted phenyl | DMS 114 | 4.0 | [13] |

| B2 | 4-Substituted phenyl | DMS 114 | 3.4 | [13] |

| B3 | 4-Substituted phenyl | DMS 114 | 3.2 | [13] |

| B4 | 4-Substituted phenyl | DMS 114 | 3.1 | [13] |

| B1 | 4-Substituted phenyl | HCC 2998 | 3.5 | [13] |

| B2 | 4-Substituted phenyl | HCC 2998 | 3.2 | [13] |

| B3 | 4-Substituted phenyl | HCC 2998 | 2.9 | [13] |

| B4 | 4-Substituted phenyl | HCC 2998 | 2.9 | [13] |

| Compound 18 | 4-(4-Benzyloxyphenyl) | HeLa | 3.6 | [11] |

| Compound 19 | 4-(4-Bromophenyl) | HeLa | 2.3 | [11] |

| Compound 20 | 4-(3-Fluorophenyl) | HeLa | 4.1 | [11] |

| Compound 18 | 4-(4-Benzyloxyphenyl) | MCF-7 | 5.2 | [11] |

| Compound 19 | 4-(4-Bromophenyl) | MCF-7 | 5.7 | [11] |

| Compound 20 | 4-(3-Fluorophenyl) | MCF-7 | 11.9 | [11] |

Note: IC50 is the half maximal inhibitory concentration.

The antihypertensive effects of 1,4-DHPs are primarily attributed to their calcium channel blocking activity, leading to vasodilation and a reduction in blood pressure. The SAR for antihypertensive activity generally mirrors that of calcium channel blockade.

The following table summarizes the antihypertensive effects of selected this compound analogues in rats.

| Compound | Dose | Mean Arterial Blood Pressure Reduction | Reference |

| Nifedipine | 4 mg/kg | Significant reduction | [1] |

| 5a | 4 mg/kg | Less than nifedipine | [1] |

| 5b | 4 mg/kg | Less than nifedipine, most potent among 5a-d | [1] |

| 5c | 4 mg/kg | Less than nifedipine | [1] |

| 5d | 4 mg/kg | Less than nifedipine, least potent among 5a-d | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogues.

The Hantzsch synthesis is a classic and versatile method for the preparation of 1,4-dihydropyridines.

Materials:

-

Aldehyde (e.g., substituted benzaldehyde)

-

β-ketoester (e.g., ethyl acetoacetate)

-

Ammonia source (e.g., ammonium acetate or aqueous ammonia)

-

Solvent (e.g., ethanol, water, or glycerol)[5]

-

Optional: Catalyst (e.g., p-toluenesulfonic acid)[7]

Procedure:

-

Dissolve the aldehyde (1 equivalent) and the β-ketoester (2 equivalents) in the chosen solvent in a round-bottom flask.

-

Add the ammonia source (1 equivalent).

-

The reaction mixture is then either refluxed or stirred at room temperature, or subjected to microwave irradiation for a specified period.[14]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution and can be collected by filtration.

-

Wash the solid product with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

The following diagram illustrates the general workflow for the synthesis and evaluation of 1,4-DHP analogues.

Caption: A typical workflow for the development of this compound analogues.

This protocol describes the evaluation of the calcium channel blocking activity of 1,4-DHP analogues using porcine coronary artery smooth muscle (PCASM).[9][10]

Materials:

-

Porcine hearts

-

Krebs-Henseleit Solution (KHS)

-

High K+ KHS (depolarizing solution)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Reference compound (e.g., nifedipine or verapamil)

-

Organ bath system with force transducers

Procedure:

-

Isolate the coronary arteries from fresh porcine hearts and cut them into rings.

-

Suspend the arterial rings in organ baths containing KHS, maintained at 37°C and gassed with 95% O2 and 5% CO2.

-

Allow the tissues to equilibrate under a resting tension.

-

Induce contraction by replacing the normal KHS with high K+ KHS.

-

Once a stable contraction is achieved, add the test compounds in a cumulative manner to obtain a concentration-response curve.

-

Record the relaxation of the arterial rings.

-

Calculate the pEC50 values from the concentration-response curves.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, Caco-2)

-

Cell culture medium and supplements

-

Test compounds

-

MTT solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

This protocol outlines the measurement of blood pressure in rats to assess the antihypertensive effects of 1,4-DHP analogues.[15][16]

Materials:

-

Spontaneously hypertensive rats (SHR) or normotensive rats

-

Tail-cuff blood pressure measurement system

-

Test compounds

-

Vehicle control (e.g., 1% w/v sodium carboxy methyl cellulose suspension)

-

Standard drug (e.g., nifedipine)

Procedure:

-

Acclimatize the rats to the restraining device and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.

-

Measure the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial blood pressure (MABP) of each rat.

-

Administer the test compounds, vehicle, or standard drug to the rats (e.g., by oral gavage or intraperitoneal injection).

-

Measure the blood pressure at various time points after administration (e.g., 1, 2, 4, 6, and 24 hours).

-

Calculate the change in blood pressure from the baseline for each group.

-

Compare the effects of the test compounds with the vehicle and standard drug to determine their antihypertensive activity.

Signaling Pathway

1,4-Dihydropyridines primarily exert their therapeutic effects by modulating the function of L-type voltage-gated calcium channels (VGCCs). The diagram below illustrates the simplified signaling pathway.

Caption: Mechanism of action of 1,4-DHP analogues as calcium channel blockers.

Conclusion

The this compound scaffold remains a highly valuable platform in medicinal chemistry. The extensive research into its structure-activity relationships has led to the development of important cardiovascular drugs and continues to uncover new therapeutic potentials, particularly in the field of oncology. This technical guide provides a foundational understanding of the SAR of 1,4-DHP analogues, along with practical experimental protocols to aid in the design and evaluation of new and improved derivatives. The continued exploration of this versatile chemical entity holds significant promise for the discovery of novel therapeutics for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of this compound derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. Structure-activity relationships of receptor binding of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aau.ac.ae [aau.ac.ae]

- 11. researchgate.net [researchgate.net]

- 12. Assessment of the Cytotoxic Effect of a Series of this compound Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

- 16. researchgate.net [researchgate.net]

Beyond the Channel Block: Unveiling the Diverse Biological Activities of the 1,4-Dihydropyridine Scaffold

For Immediate Release

A deep dive into the pharmacological versatility of the 1,4-dihydropyridine (1,4-DHP) scaffold reveals a landscape of therapeutic potential extending far beyond its classical role as an L-type calcium channel blocker. This in-depth technical guide consolidates the growing body of evidence demonstrating the significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of 1,4-DHP derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.

While the cardiovascular applications of 1,4-DHPs are well-established, recent research has illuminated their ability to interact with a multitude of other biological targets. This has opened up new avenues for the development of novel therapeutics for a range of challenging diseases. This guide provides a comprehensive overview of these non-calcium channel activities, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Quantitative Insights into Biological Efficacy

To facilitate a clear comparison of the diverse biological activities of 1,4-DHP derivatives, the following tables summarize key quantitative data from various studies.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |

| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | IC50 | 3.6 µM | [1][2] |

| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | IC50 | 5.2 µM | [1][2] |

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | IC50 | 2.3 µM | [1][2] |

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | IC50 | 5.7 µM | [1][2] |

| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | IC50 | 4.1 µM | [1][2] |

| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | IC50 | 11.9 µM | [1][2] |

| 1,4-DHP derivative 6 | MCF-7 | IC50 | 61.1 µM | [1] |

| 1,4-DHP derivative 21 | HeLa | IC50 | 39.7 µM | [1] |

| 1,4-DHP derivative 7a | MOLT-4 | IC50 | 17.4 ± 2.0 µM | [3] |

| 1,4-DHP derivative 7a | LS180 | IC50 | 29.7 ± 4.7 µM | [3] |

| 1,4-DHP derivative 7d | MCF-7 | IC50 | 28.5 ± 3.5 µM | [3] |

| 1,4-DHP-triazole conjugate 13ad' | Caco-2 | IC50 | 0.63 ± 0.05 µM | [4] |

| 1,4-DHP derivative B1 | DMS 114 (Lung) | IC50 | 4.0 µg/ml | [5] |

| 1,4-DHP derivative B1 | HCC 2998 (Colon) | IC50 | 3.5 µg/ml | [5] |

| 1,4-DHP derivative B2 | DMS 114 (Lung) | IC50 | 3.4 µg/ml | [5] |

| 1,4-DHP derivative B2 | HCC 2998 (Colon) | IC50 | 3.2 µg/ml | [5] |

| 1,4-DHP derivative B3 | DMS 114 (Lung) | IC50 | 3.2 µg/ml | [5] |

| 1,4-DHP derivative B3 | HCC 2998 (Colon) | IC50 | 2.9 µg/ml | [5] |

| 1,4-DHP derivative B4 | DMS 114 (Lung) | IC50 | 3.1 µg/ml | [5] |

| 1,4-DHP derivative B4 | HCC 2998 (Colon) | IC50 | 2.9 µg/ml | [5] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |

| Derivative 33 | Mycobacterium smegmatis | MIC | 9 µg/ml | [6] |

| Derivative 33 | Staphylococcus aureus | MIC | 25 µg/ml | [6] |

| Derivative 33 | Escherichia coli | MIC | 100 µg/ml | [6] |

| Derivative 4 | Mycobacterium smegmatis | MIC | 50 µg/ml | [6] |

| Derivative 2e | Escherichia coli | MIC | 0.25 µg/mL | [7] |

| Derivative 2c | Pseudomonas aeruginosa | MIC | 0.5 µg/mL | [7] |

| Derivative 2c | Candida albicans | MIC | 0.5 µg/mL | [7] |

| Nifedipine | Helicobacter pylori | MIC | 4–32 mg/L | [8] |

| Nicardipine | Helicobacter pylori | MIC | 4–32 mg/L | [8] |

| Nisoldipine | Helicobacter pylori | MIC | 4–32 mg/L | [8] |

| Nimodipine | Helicobacter pylori | MIC | 4–32 mg/L | [8] |

| Nitrendipine | Helicobacter pylori | MIC | 4–32 mg/L | [8] |

| Lercanidipine | Helicobacter pylori | MIC | 4–32 mg/L | [8] |

| Derivative HM4 | Helicobacter pylori | MIC | 1-4 mg/L | [8] |

| Derivative HM6 | Helicobacter pylori | MIC | 1-4 mg/L | [8] |

Table 3: Anti-inflammatory and Antioxidant Activities of this compound Derivatives

| Compound/Derivative | Target/Assay | Activity Metric | Value | Reference |

| Efonidipine | Mitochondrial swelling (LP induced) | IC50 | 12.7 µM | [9] |

| Nicardipine | Mitochondrial swelling (LP induced) | IC50 | 10.5 µM | [9] |

| Nifedipine | Mitochondrial swelling (LP induced) | IC50 | 156.8 µM | [9] |

| Nimodipine | Mitochondrial swelling (LP induced) | IC50 | 38.4 µM | [9] |

Key Experimental Protocols

A fundamental aspect of advancing drug discovery is the ability to reproduce and build upon previous research. This section provides detailed methodologies for key experiments cited in the evaluation of 1,4-DHP derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound derivatives

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the 1,4-DHP derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

This compound derivatives

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

-

Serial Dilution: Perform a two-fold serial dilution of the 1,4-DHP derivatives in the microtiter plate with the appropriate broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,4-DHP derivatives stem from their ability to modulate various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

Modulation of P-glycoprotein Mediated Multidrug Resistance

Certain 1,4-DHP derivatives can reverse multidrug resistance (MDR) in cancer cells by inhibiting the function of P-glycoprotein (P-gp), an ATP-dependent efflux pump.

Neuroprotection via GSK-3β Pathway Modulation

Some 1,4-DHP derivatives exhibit neuroprotective effects by modulating the Glycogen Synthase Kinase 3β (GSK-3β) signaling pathway, which is implicated in the pathogenesis of neurodegenerative diseases.

Anti-inflammatory Action through COX Inhibition

The anti-inflammatory properties of some 1,4-DHP derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, with its biological activities extending well beyond calcium channel modulation. The compelling evidence for its anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential underscores the importance of continued research and development in this area. This guide serves as a foundational resource to inspire and inform the design of next-generation 1,4-DHP-based therapeutics to address a wide spectrum of unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Assessment of the Cytotoxic Effect of a Series of this compound Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Activity of Novel C2-Substituted this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial, anticoagulant, and cytotoxic evaluation of multidrug resistance of new this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori [frontiersin.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Theoretical and Computational Studies of 1,4-Dihydropyridine Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the stability of 1,4-dihydropyridines (DHPs). DHPs are a critical class of molecules in pharmaceutical sciences, most notably as L-type calcium channel blockers for the treatment of cardiovascular diseases.[1] However, their inherent instability, particularly their sensitivity to light and oxidation, presents significant challenges in drug formulation and development.[2][3] This guide delves into the mechanisms of DHP degradation, the computational and experimental techniques used to analyze these processes, and the structure-stability relationships that govern their behavior.

Core Concepts in 1,4-Dihydropyridine Instability

The stability of the this compound ring is a crucial factor influencing the efficacy and shelf-life of DHP-based pharmaceuticals. The primary degradation pathway is the oxidation of the dihydropyridine ring to its corresponding aromatic pyridine derivative, a process that results in a complete loss of pharmacological activity.[2] This aromatization can be induced by several factors, including light (photodegradation) and heat (thermodegradation).

Photodegradation

1,4-Dihydropyridines are notoriously light-sensitive compounds.[2][3][4] Exposure to light, particularly in the UV spectrum, can trigger a series of photochemical reactions leading to the aromatization of the DHP ring. The presence of certain substituents on the phenyl ring at the C4 position can significantly influence the rate of photodegradation. For instance, studies have shown that DHPs with a fluorine atom on the phenyl ring exhibit higher stability, while the presence of a chlorine atom can increase the degradation rate.[3][4]

Thermal Degradation and Oxidation

In addition to light, heat can also promote the degradation of DHPs, especially in the presence of humidity.[5][6][7][8] Thermal degradation in the solid state often follows first-order kinetics and is significantly influenced by the presence of moisture.[5][8] The primary product of thermodegradation is typically the corresponding nitroso-pyridine derivative, formed through the aromatization of the dihydropyridine ring with the elimination of a water molecule.[5][6][7][8]

The oxidative aromatization of 1,4-dihydropyridines is a key degradation mechanism.[9] This process is believed to occur through a stepwise mechanism involving two one-electron transfers and subsequent deprotonation steps.[9][10]

Quantitative Stability Data

The stability of this compound derivatives can be quantified through various kinetic and thermodynamic parameters. The following tables summarize key stability data for several common DHP drugs under different degradation conditions.

Table 1: Thermal Degradation Kinetics of this compound Derivatives in the Solid State at 76% Relative Humidity.[6][7]

| Compound | Temperature (°C) | Rate Constant (k x 10⁻⁸ s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Nifedipine | 80 | 12.29 | 35.0 |

| Nisoldipine | 80 | 11.95 | 34.5 |

| Nitrendipine | 80 | 10.88 | 35.5 |

| Nimodipine | 80 | 10.55 | 36.0 |

| Nicardipine | 80 | 12.62 | 34.0 |

| Felodipine | 80 | 10.21 | 37.0 |

| Amlodipine | 80 | 11.58 | 35.0 |

Table 2: Photodegradation Quantum Yields of Nisoldipine in the Presence of Photoprotectors.[11]

| Photoprotector | Concentration | Quantum Yield (Φ) |

| Indigotine | Low | 0.24 |

| Indigotine | High | 0.15 |

| Azorubine | Low | 0.27 |

| Azorubine | High | 0.25 |

Experimental Protocols for Stability Assessment

A variety of experimental techniques are employed to assess the stability of 1,4-dihydropyridines. These methods are crucial for quality control and for understanding the degradation pathways.

Accelerated Stability Testing (Thermal Stability)

Accelerated stability testing is used to predict the long-term stability of a drug substance by subjecting it to elevated stress conditions.

-

Protocol based on ICH Guidelines:

-

Sample Preparation: Samples of the solid-state this compound derivative are placed in controlled environment chambers.[11]

-

Storage Conditions: According to ICH guidelines, accelerated testing is typically conducted at 40°C ± 2°C with a relative humidity of 75% ± 5% for a minimum of 6 months.[4][11][12] Long-term stability testing is generally performed at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[4][11][12]

-

Time Points: Samples are withdrawn at specified time intervals (e.g., 0, 3, and 6 months for accelerated testing) for analysis.[12]

-

Analysis: The concentration of the parent drug and the formation of degradation products are monitored using a validated analytical method, such as UV spectrophotometry or HPLC.[5][6][8]

-

Photostability Testing

Photostability testing evaluates the effect of light on the drug substance.

-

Protocol based on ICH Guideline Q1B:

-

Light Source: Samples are exposed to a light source that produces a combination of UV and visible light, such as a xenon lamp or a metal halide lamp. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Sample Presentation: Samples of the drug substance are exposed directly to the light source. A control sample is protected from light to serve as a dark control.

-

Analysis: At the end of the exposure period, the samples are analyzed for any changes in physical properties and for the formation of degradation products using techniques like HPLC.[13] The quantum yield of photodegradation can be determined to quantify the efficiency of the photochemical process.[13]

-

High-Performance Liquid Chromatography (HPLC) for Degradation Analysis

HPLC is a powerful technique for separating and quantifying the parent drug from its degradation products.

-

Example Protocol for Nifedipine Analysis:

-

Column: ODS (Octadecyl silane) column (e.g., 4.6-mm × 25-cm, 5-μm packing).[8][14]

-

Mobile Phase: A mixture of water, acetonitrile, and methanol (e.g., 50:25:25, v/v/v).[8] Another reported mobile phase is methanol-water-phosphate buffer (pH 3; 0.05 M)-sodium heptanesulfonate (65:35:3:0.13, v/v/v/w).[14]

-

Sample Preparation: A known concentration of the nifedipine sample is dissolved in a suitable solvent (e.g., methanol) and then diluted with the mobile phase.[8]

-

Theoretical and Computational Approaches

Computational chemistry plays a vital role in understanding the stability of 1,4-dihydropyridines at a molecular level. Density Functional Theory (DFT) is a particularly powerful tool for these investigations.[16][17][18]

Density Functional Theory (DFT) Studies

DFT calculations can be used to model the electronic structure of DHPs and to investigate the mechanism of their oxidation. These studies can provide insights into the transition states and reaction energies involved in the degradation process.

-

General Computational Protocol:

-

Structure Optimization: The geometries of the this compound and its potential degradation products and transition states are optimized using a selected DFT functional and basis set. A commonly used combination is the B3LYP functional with the 6-31G(d,p) basis set.[18][19]

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Energy Calculations: The electronic energies of the optimized structures are calculated to determine the reaction energies and activation barriers.

-

Solvent Effects: The influence of the solvent on the stability and reaction energetics can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[9][20]

-

Visualizing Key Processes and Workflows

Graphviz diagrams are used here to illustrate the logical relationships and workflows central to the study of this compound stability.

Oxidative Aromatization Pathway of 1,4-Dihydropyridines

Caption: Stepwise mechanism of the oxidative aromatization of 1,4-dihydropyridines.

Mechanism of Action: L-type Calcium Channel Blockade

Caption: Signaling pathway of this compound-mediated vasodilation.

Computational Workflow for Stability Analysis

Caption: A typical workflow for the computational analysis of this compound stability using DFT.

Conclusion

The stability of 1,4-dihydropyridines is a multifaceted issue of critical importance in drug development. A thorough understanding of their degradation pathways, particularly photo- and thermo-induced oxidation, is essential for the design of stable and effective pharmaceutical formulations. This guide has outlined the key theoretical concepts, presented quantitative stability data, and detailed both experimental and computational protocols for the study of DHP stability. By integrating these approaches, researchers and drug development professionals can better predict and mitigate the instability of this vital class of therapeutic agents, ultimately leading to safer and more effective medicines.

References

- 1. ikev.org [ikev.org]

- 2. Photodegradation studies of this compound compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Problem with Reaction Path Diagram [groups.google.com]

- 4. purple-diamond.com [purple-diamond.com]

- 5. Thermal stability of this compound derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ptfarm.pl [ptfarm.pl]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Oxidation process of this compound, 1,4-dihydropyrimidine and pyrrolo-1,4-dihydropyrimidine: quantum chemical stu… [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. database.ich.org [database.ich.org]

- 13. Photoprotection of this compound derivatives by dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. RP-HPLC method development and validation for nifedipine. [wisdomlib.org]

- 16. mdpi.com [mdpi.com]

- 17. DFT for drug and material discovery - Microsoft Research [microsoft.com]

- 18. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The 1,4-Dihydropyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-dihydropyridine (1,4-DHP) nucleus is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" due to its remarkable ability to serve as a versatile scaffold for designing ligands that interact with a wide array of biological targets.[1][2][3] This guide provides a comprehensive overview of the 1,4-DHP core, detailing its synthesis, diverse pharmacological activities, mechanisms of action, and the structure-activity relationships that govern its therapeutic potential.

A Legacy of Cardiovascular Dominance and Beyond

First introduced for the treatment of coronary diseases, the 1,4-DHP scaffold is most famously embodied in a class of L-type calcium channel blockers that have become indispensable in the management of hypertension and angina.[4][5][6] Drugs such as nifedipine, amlodipine, and felodipine are widely prescribed clinically, leveraging their vasodilatory and cardiac depressant effects.[7][8] However, the therapeutic landscape of 1,4-DHPs extends far beyond cardiovascular applications.[7] Medicinal chemists have successfully modified the basic 1,4-DHP nucleus to develop compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties.[7][8][9][10]

Synthesis of the this compound Core: The Hantzsch Reaction

The primary and most widely adopted method for synthesizing the this compound ring is the Hantzsch pyridine synthesis, a one-pot multicomponent reaction first reported in 1881.[11][12][13] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[12]

Over the years, numerous modifications to the classical Hantzsch synthesis have been developed to improve yields, shorten reaction times, and create more environmentally friendly protocols. These include the use of microwave irradiation and various catalysts.[14][15]

Diverse Biological Activities and Quantitative Data

The versatility of the 1,4-DHP scaffold is evident in the wide range of biological activities exhibited by its derivatives. The following tables summarize the quantitative data for several key therapeutic areas.

Calcium Channel Blocking Activity

1,4-DHP derivatives are renowned for their potent L-type calcium channel blocking activity, which is the basis for their use in treating hypertension.[5][6] Some derivatives also show activity against N-type and T-type calcium channels.[16]

| Compound | Target | Assay | IC50 (µM) | Reference |

| Nifedipine | L-type Ca2+ Channel | Radioligand Binding | 0.43 - 3.49 | [9] |

| Nitrendipine | L-type Ca2+ Channel | Radioligand Binding | - | [2] |

| Amlodipine | L-type Ca2+ Channel | - | - | [2] |

| Cilnidipine | L/N-type Ca2+ Channel | Electrophysiology | - | [16] |

| Compound 21b | N-type Ca2+ Channel | Electrophysiology | - | [16] |

Anticancer and Multidrug Resistance (MDR) Reversal Activity

A significant area of research for 1,4-DHP derivatives is in oncology, where they have shown direct cytotoxic effects against various cancer cell lines and the ability to reverse multidrug resistance (MDR) by inhibiting P-glycoprotein (P-gp) efflux pumps.[17][18]

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| A2B2 | MES-SA/DX5 | MDR Reversal | - | [17] |

| A3B1 | MES-SA/DX5 | MDR Reversal | - | [17] |

| A2B2 | HL-60, K562, MCF-7, LS180 | Cytotoxicity | 3.77 - 15.60 | [17] |

| 1,4-DHP-triazole conjugate | Caco-2 | Cytotoxicity | 0.63 ± 0.05 | [6] |

Antimicrobial Activity

1,4-DHP derivatives have demonstrated promising activity against a range of bacteria, including drug-resistant strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Derivative 33 | Mycobacterium smegmatis | 9 | [19] |

| Derivative 33 | Staphylococcus aureus | 25 | [19] |

| Derivative 33 | Escherichia coli | 100 | [19] |

| HM4 | Helicobacter pylori (resistant) | 1 - 4 | [12] |

| HM6 | Helicobacter pylori (resistant) | 1 - 4 | [12] |

| 74A | Escherichia coli | 0.25 | [4] |

| 74B | Pseudomonas aeruginosa | 0.5 | [4] |

| 74C | Fungal species | 0.5 | [4] |

Antioxidant Activity

The structural similarity of the 1,4-DHP ring to the NADH coenzyme imparts antioxidant properties to many of its derivatives, which are often evaluated using the DPPH radical scavenging assay.[20]

| Compound | Assay | IC50 (µg/mL) | Reference |

| 1,4-DHP with pyrazole moiety | DPPH | - | [20] |

| Hantzsch ester (Diludin) | - | - | [9] |

| 6a | β-carotene/linoleic acid | - (71% RAA) | [20] |

| 6d | β-carotene/linoleic acid | - (80% RAA) | [20] |

| 6e | β-carotene/linoleic acid | - (78% RAA) | [20] |

Anti-inflammatory Activity

Certain 1,4-DHP derivatives have shown potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[21][22]

| Compound | Target/Assay | Effect | IC50 (µM) | Reference |

| Compound 4 | NO, IL-6, TNF-α inhibition | Anti-inflammatory | - | [21] |

| Pyrazole-bearing derivatives | COX-2 Inhibition | Selective Inhibition | 1.79 - 9.63 | [2] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,4-dihydropyridines stem from their interaction with various signaling pathways.

L-type Calcium Channel Blockade in Hypertension

The primary mechanism for the antihypertensive effect of classical 1,4-DHPs is the blockade of L-type voltage-gated calcium channels (VGCCs) in vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium, leading to vasodilation and a reduction in blood pressure.[6][23]

Reversal of Multidrug Resistance in Cancer

In cancer chemotherapy, a major obstacle is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Certain 1,4-DHP derivatives can reverse MDR by directly binding to and inhibiting the function of P-gp, thereby increasing the intracellular concentration of chemotherapeutic drugs.[17][18]

Anti-inflammatory and Neuroprotective Pathways

The anti-inflammatory effects of some 1,4-DHPs are attributed to their ability to suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α, and nitric oxide (NO).[21][22] Their neuroprotective actions are linked to the reduction of calcium overload, oxidative stress, and the modulation of signaling pathways involved in synaptic plasticity.[5][7]

Experimental Protocols

Hantzsch Synthesis of 1,4-Dihydropyridines (General Procedure)

This protocol describes a general method for the synthesis of this compound derivatives.

Materials:

-

Aldehyde (10 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (20 mmol)

-

Ammonia source (e.g., ammonium acetate) (10 mmol)

-

Solvent (e.g., ethanol)

-

Reflux apparatus

Procedure:

-

A mixture of the aldehyde (10 mmol), β-ketoester (20 mmol), and ammonium acetate (10 mmol) in ethanol is refluxed for several hours.[15]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cell culture medium

-

Test compound (1,4-DHP derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 1,4-DHP derivative and incubate for the desired period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[20][21][22]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Broth medium (e.g., Mueller-Hinton broth)

-

Test compound (1,4-DHP derivative)

-

Incubator

Procedure:

-

Perform serial dilutions of the 1,4-DHP derivative in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11][24][25]

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of compounds.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Test compound (1,4-DHP derivative)

-

Methanol

-

Spectrophotometer

Procedure:

-

Prepare different concentrations of the 1,4-DHP derivative in methanol.

-

Mix the test compound solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

A decrease in absorbance indicates radical scavenging activity.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.[14][15][17][26]

Whole-Cell Patch Clamp Assay for Calcium Channel Blockade

This electrophysiological technique allows for the direct measurement of ion channel activity.

Materials:

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass pipettes

-

Cell culture expressing the target calcium channel

-

Extracellular and intracellular solutions

-

Test compound (1,4-DHP derivative)

Procedure:

-

A glass micropipette filled with an intracellular solution is brought into contact with the cell membrane to form a high-resistance seal.

-

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the resulting currents.

-

Calcium currents are elicited by applying a voltage-step protocol.

-

The baseline current is recorded, and then the test compound is applied to the cell.

-

The effect of the compound on the calcium current is measured as a percentage of inhibition.[3][8][23][27]

Experimental and Logical Workflows

High-Throughput Screening (HTS) Workflow for 1,4-DHP Library

This workflow illustrates a typical process for screening a library of 1,4-DHP derivatives for a specific biological activity.

Conclusion

The this compound scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility via the Hantzsch reaction and its ability to be readily functionalized have allowed for the creation of vast libraries of derivatives. While its role in cardiovascular medicine is well-established, the expanding repertoire of biological activities, including promising anticancer, antimicrobial, and neuroprotective effects, ensures that the 1,4-DHP core will remain a "privileged structure" for the discovery of new therapeutic agents for years to come. This guide serves as a foundational resource for researchers aiming to explore and exploit the rich chemical and biological potential of this remarkable heterocyclic system.

References

- 1. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 2. dovepress.com [dovepress.com]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. This compound: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]